6-Bromo-8-fluoroquinolin-2-amine
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Overview
Description
6-Bromo-8-fluoroquinolin-2-amine is a chemical compound with the molecular formula C9H5BrFN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoroquinolin-2-amine typically involves the bromination and fluorination of quinoline derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to introduce the bromo and fluoro substituents at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and fluorination reactions. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-fluoroquinolin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to quinoline derivatives with altered oxidation states .
Scientific Research Applications
6-Bromo-8-fluoroquinolin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: Researchers use it to study the interactions of quinoline derivatives with biological targets, aiding in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoroquinolin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with DNA processes, leading to antibacterial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-fluoroquinoline: A closely related compound with similar chemical properties.
8-Fluoroquinoline: Another derivative of quinoline with a single fluorine substituent.
6-Bromoquinoline: A quinoline derivative with a bromo substituent.
Uniqueness
6-Bromo-8-fluoroquinolin-2-amine is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity.
Biological Activity
6-Bromo-8-fluoroquinolin-2-amine is a synthetic compound from the quinoline family, notable for its bromine and fluorine substituents. Its molecular formula is C9H6BrFN2, featuring a bromo group at the 6-position and a fluoro group at the 8-position, along with an amine functional group at the 2-position. This structural arrangement contributes to its potential biological activities, particularly in antibacterial applications.
Antibacterial Properties
The primary biological activity of this compound is its antibacterial efficacy. Like other fluoroquinolones, it inhibits bacterial DNA-gyrase, which is crucial for DNA replication in bacteria. This mechanism positions it as a candidate for treating various bacterial infections. Studies indicate that compounds within this class demonstrate significant antibacterial properties against a range of pathogens, including resistant strains.
The mechanism of action involves the binding of this compound to bacterial DNA-gyrase, leading to the disruption of DNA replication and transcription processes. This inhibition ultimately results in bacterial cell death, making it a valuable agent in clinical settings for combating infections.
Case Studies and Research Findings
Several studies have explored the antibacterial efficacy of this compound and similar compounds:
- Study on Antimicrobial Activity : A study published in MDPI highlighted the antimicrobial properties of novel quinolone derivatives, including variations of this compound. The research indicated that certain derivatives exhibited potent activity against Pseudomonas aeruginosa, particularly under specific conditions such as irradiation .
- Comparative Analysis : Research comparing various quinoline derivatives revealed that structural modifications significantly influence biological activity. For instance, compounds with different substituents showed varying degrees of antibacterial effectiveness, emphasizing the importance of functional group positioning.
- Protein Interaction Studies : Investigations into the compound's interactions with proteins involved in bacterial survival mechanisms have shown its potential as a ligand, which could lead to the development of inhibitors that enhance its antibacterial efficacy.
Summary of Biological Activity
Properties
IUPAC Name |
6-bromo-8-fluoroquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILDSIKDQXZNKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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